molecular formula C8H5ClF3NO2 B1408070 2-Chloro-3-(trifluoromethyl)pyridine-4-acetic acid CAS No. 1227578-78-0

2-Chloro-3-(trifluoromethyl)pyridine-4-acetic acid

Cat. No.: B1408070
CAS No.: 1227578-78-0
M. Wt: 239.58 g/mol
InChI Key: AJWMVZDFBNMBSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(trifluoromethyl)pyridine-4-acetic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the second position, a trifluoromethyl group at the third position, and an acetic acid moiety at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound often employs a stepwise liquid-phase and vapor-phase synthesis approach. This method allows for the efficient introduction of the chloro and trifluoromethyl groups under controlled conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(trifluoromethyl)pyridine-4-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-3-(trifluoromethyl)pyridine-4-acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(trifluoromethyl)pyridine-4-acetic acid involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups contribute to its unique chemical properties, allowing it to interact with various enzymes and receptors. These interactions can lead to the modulation of biological processes, such as inhibition of microbial growth or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2-chloro-3-(trifluoromethyl)pyridin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c9-7-6(8(10,11)12)4(1-2-13-7)3-5(14)15/h1-2H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWMVZDFBNMBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CC(=O)O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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